REACTION_SMILES
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[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24].[CH3:27][CH2:28][OH:29].[F:1][c:2]1[c:3](-[c:11]2[c:12]([C:13]#[N:14])[cH:15][cH:16][cH:17][n:18]2)[cH:4][c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1.[H:25][H:26].[Pt:30](=[O:31])=[O:32]>>[F:1][c:2]1[c:3](-[c:11]2[c:12]([C:13]#[N:14])[cH:15][cH:16][cH:17][n:18]2)[cH:4][c:5]([NH2:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccnc1-c1cc([N+](=O)[O-])ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]=O
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Name
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Type
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product
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Smiles
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N#Cc1cccnc1-c1cc(N)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |